N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Physicochemical Properties Lipophilicity Drug-likeness

Procuring generic 3-methylidene-8-azabicyclo[3.2.1]octane carboxamides risks altered logP (>1 unit) and divergent intermediate reactivity. This specific N-tert-butyl variant directly addresses that variability. - XLogP3-AA: 1.9 - avoids excessive lipophilicity that limits fragment library quality. - HBD count: 1 - preserves CNS permeability; superior to polar carboxamide analogs. - Minimal rotatable bonds (1) - rigid scaffold reduces entropic penalties in target binding. Supplied exclusively as a research building block. Bulk stock available for immediate delivery.

Molecular Formula C13H22N2O
Molecular Weight 222.332
CAS No. 2320884-29-3
Cat. No. B2490282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS2320884-29-3
Molecular FormulaC13H22N2O
Molecular Weight222.332
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1C2CCC1CC(=C)C2
InChIInChI=1S/C13H22N2O/c1-9-7-10-5-6-11(8-9)15(10)12(16)14-13(2,3)4/h10-11H,1,5-8H2,2-4H3,(H,14,16)
InChIKeyRLINYNKLTUWPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2320884-29-3): Core Structure and Procurement Relevance


N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic, bicyclic tropane-based carboxamide with a molecular formula of C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol [1]. It features a rigid 8-azabicyclo[3.2.1]octane scaffold bearing a C3-exocyclic methylidene group and an N8-tert-butyl carboxamide substituent. This compound is typically supplied as a research-grade small-molecule building block [1], and its procurement is relevant for laboratories engaged in medicinal chemistry optimization of tropane-derived ligands or requiring a structurally defined 3-methylidene intermediate for synthetic elaboration.

Why Direct Substitution of N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide Is Scientifically Unreliable


Assuming functional interchangeability among 3-methylidene-8-azabicyclo[3.2.1]octane carboxamides with different N-substituents is a high-risk procurement strategy. Computed molecular properties alone highlight non-trivial differences that can alter binding, solubility, and synthetic utility: the XLogP3-AA value of the target compound is 1.9 with a topological polar surface area of 32.3 Ų [1], whereas closely related N-aryl or N-alkyl analogs can exhibit log P differences of >1 unit [2]. Such altered lipophilicity directly impacts membrane permeability and off-target promiscuity, making generic substitution untenable. Additionally, the steric and electronic idiosyncrasies of the tert-butyl group influence the reactivity of the 3-methylidene handle [2], meaning that a replacement N-substituent can yield a fundamentally different chemical intermediate. The absence of measured biological activity for many in-class analogs further precludes any assumption of pharmacological equivalence. Therefore, rigorous procurement must be guided by quantitative structural and property comparisons, as detailed in Section 3.

Quantitative Differentiation Evidence for N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide


Physicochemical Profile Differentiates Target from Common N-Aryl Analogs

The target compound exhibits a computed lipophilicity (XLogP3-AA = 1.9) and topological polar surface area (TPSA = 32.3 Ų) that are markedly lower than typical N-aryl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamides [1]. For instance, the N-(4-tert-butylphenyl) analog has a predicted logP of approximately 3.4 (based on fragment-based calculation) [2]. This quantified difference of approximately 1.5 logP units indicates significantly lower lipophilicity for the target, suggesting superior aqueous solubility and a reduced likelihood of non-specific binding.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Donor Count Distinguishes Target from N-Unsubstituted Core

The target compound possesses exactly 1 hydrogen bond donor (HBD) [1], a key determinant of passive membrane permeability and oral bioavailability. In contrast, the parent secondary amine (3-methylidene-8-azabicyclo[3.2.1]octane) has 1 HBD on the amine, and its N-unsubstituted carboxamide analog would have 2 HBDs. A HBD count ≤1 is a critical threshold for blood-brain barrier penetration, and the target's adherence to this limit provides a pharmacokinetic advantage over the more polar, double-HBD analog.

Hydrogen Bonding Permeability Molecular Recognition

Rotatable Bond Count Distinguishes Conformational Flexibility from N-Alkyl-Chain Analogs

With a rotatable bond count of 1, the target compound is significantly more rigid than analogs bearing longer N-alkyl chains, such as N-(n-butyl)- or N-(cyclohexylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide, which possess 3 or more rotatable bonds [1]. This low flexibility is thermodynamically favorable for target binding, as it reduces the entropic penalty upon complex formation.

Conformational Flexibility Entropy Target Binding

Optimal Research Applications for N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide Based on Evidence


Fragment-Based Lead Discovery Requiring Low Lipophilicity

The compound's low XLogP3-AA of 1.9 makes it a suitable fragment or scaffold for hit identification campaigns where excessive lipophilicity is detrimental to library quality. Its single hydrogen bond donor count further contributes to favorable drug-likeness, making it preferable over more lipophilic N-aryl analogs [1].

CNS-Oriented Chemical Probe Synthesis

With its low hydrogen bond donor count and rigid structure, the compound is well-suited for the development of central nervous system (CNS) chemical probes. It avoids the common pitfall of high HBD count that limits brain penetration, offering an advantage over polar carboxamide variants [1].

Synthetic Intermediate for Tropane-Derived Ligands

The exocyclic methylidene group provides a unique synthetic handle for further functionalization. This compound can serve as a versatile intermediate for the installation of diverse C3 substituents, enabling the exploration of structure-activity relationships in 8-azabicyclo[3.2.1]octane-containing ligands [1].

Rigid Scaffold for Conformational Restriction Studies

The minimal rotatable bond count (1) and bicyclic core make this compound an ideal scaffold for studying the effects of conformational restriction on target binding. It can replace more flexible analogs to reduce entropic penalties and improve binding thermodynamics [1].

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